

# Lucitanib biomarker validation FGFR1 amplification FISH

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lucitanib

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## Lucitanib Efficacy and Associated FGFR1 Biomarkers

Biomarker Cohort	Overall Response Rate (ORR)	Key Biomarker Characteristics & Additional Insights
<b>Cohort 1: FGFR1 amplified</b>	<b>19%</b> (95% CI, 9%-35%) [1]	-
↳ High FGFR1 amplification ( $\geq 4$ gene copy number variation) [1]	22% [1]	Associated with higher response rates compared to non-high amplification [1].
↳ FGFR1-high expression (IHC H-score $\geq 50$ ) [1]	25% [1]	Protein overexpression by IHC also predictive of response [1].
<b>Cohort 2: FGFR1 non-amplified, 11q13 amplified</b>	0% (95% CI, 0%-18%) [1]	Did not meet pre-specified efficacy endpoint [1].
<b>Cohort 3: FGFR1 &amp; 11q13 non-amplified</b>	15% (95% CI, 6%-34%) [1]	Did not meet pre-specified efficacy endpoint [1].

## Experimental Protocols for Key Biomarkers

For reliable biomarker identification, the following methodologies are referenced in the literature.

## FGFR1 Amplification Detection by FISH

This is the primary method used in clinical trials to identify patients eligible for **lucitanib** therapy.

- **Probe System:** Dual-color FISH probe is used, targeting the **FGFR1 gene locus (green)** and the **centromeric region of chromosome 8 (CEN8, orange)** [2] [3].
- **Scoring and Analysis:**
  - Count green (FGFR1) and orange (CEN8) signals in at least **40 tumor cell nuclei** [3].
  - Calculate the average **FGFR1/CEN8 ratio** and the average **FGFR1 copy number** [3].
- **Interpretation Criteria:**
  - **Amplification is defined as:** FGFR1:CEN8 ratio  $\geq 2.0$  and FGFR1 copy number  $> 4$  or FGFR1:CEN8 ratio  $< 2.0$  and FGFR1 copy number  $\geq 6$  [3].
  - **High-level amplification:** Some studies define this as FGFR1:CEN8 ratio  $\geq 5$ , which may be associated with better response [1] [3].

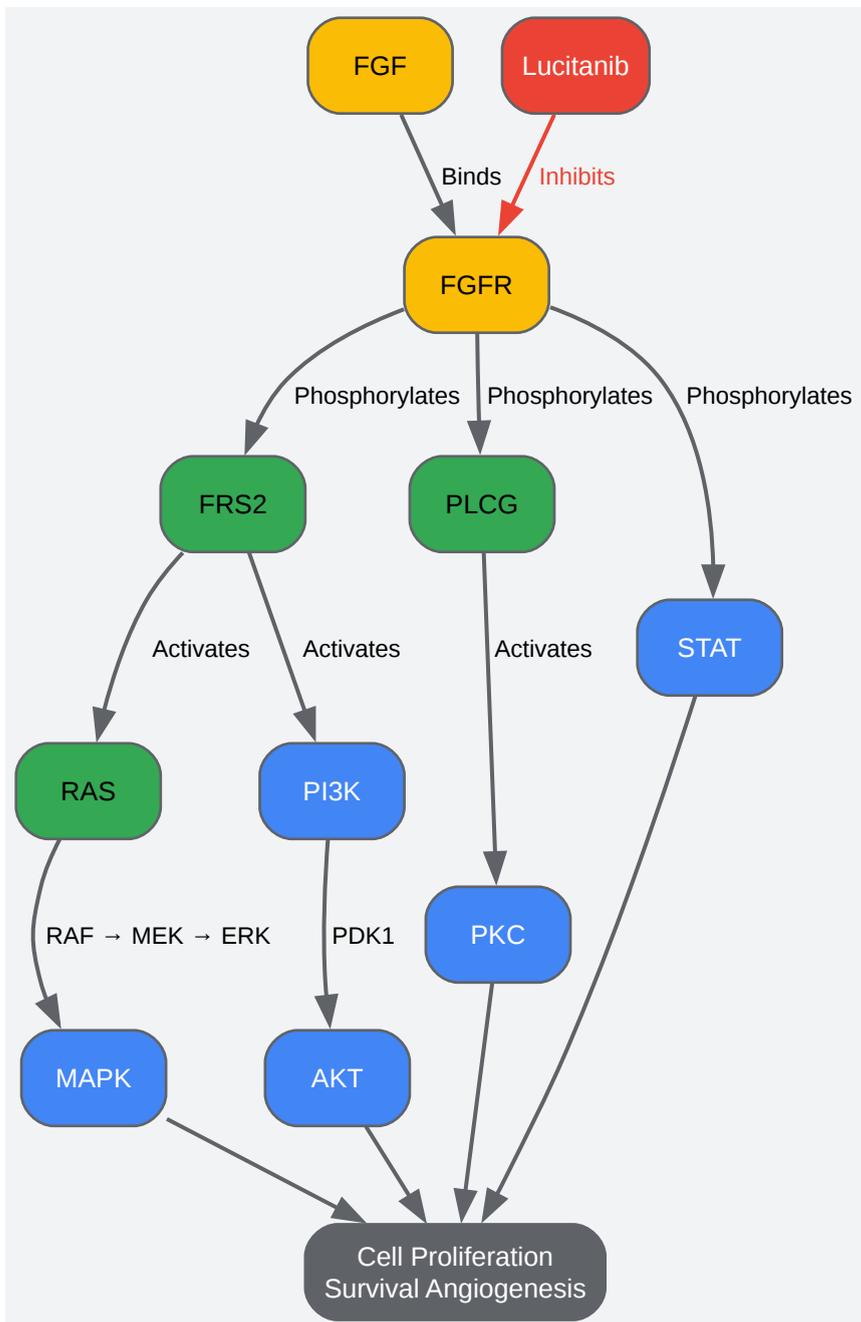
## FGFR1 Protein Expression by Immunohistochemistry (IHC)

IHC serves as a complementary biomarker, with studies showing correlation with FISH amplification and response.

- **Antibody:** Validated anti-FGFR1 antibody (e.g., clone D8E4) [3].
- **Staining and Scoring:**
  - Staining is evaluated for both **membranous and cytoplasmic** patterns [3].
  - **H-score** is calculated:  $[3 \times (\% \text{ of } 3+ \text{ intensity cells})] + [2 \times (\% \text{ of } 2+ \text{ intensity cells})] + [1 \times (\% \text{ of } 1+ \text{ intensity cells})]$ , resulting in a range of 0 to 300 [1] [3].
- **Interpretation Criteria:** In the FINESSE study, an **H-score  $\geq 50$**  was used to define "FGFR1-high" tumors, which showed a higher response rate (25%) [1].

## FGFR Signaling Pathway and Lucitanib Mechanism

The following diagram illustrates the targeted signaling pathways and the mechanism of action of **lucitanib**.



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**Lucitanib** is a tyrosine kinase inhibitor that targets **VEGFR1-3, FGFR1-3, and PDGFR $\alpha/\beta$**  [1] [4]. Its activity in breast cancer is largely attributed to the simultaneous inhibition of the VEGF/VEGFR (anti-angiogenic) and FGF/FGFR (direct anti-tumor and anti-angiogenic) pathways. In tumors with **FGFR1 amplification**, the FGFR pathway is a key driver oncogene, making them particularly susceptible to FGFR inhibition [4].

## Key Considerations for Researchers

- **Prevalence and Prognosis:** FGFR1 amplification occurs in approximately **6-14% of HR+/HER2-breast cancers** and is associated with luminal B subtype and poorer prognosis, including resistance to endocrine therapy [1] [2] [3].
- **Combined Biomarker Approach:** Evidence suggests that using both **FISH and IHC** provides a more comprehensive predictive picture than either marker alone. Some patients with FGFR1 protein overexpression without gene amplification may also derive benefit [3].
- **Toxicity Profile:** The FINESSE trial reported a significant incidence of adverse events, most commonly **hypertension (87%)**, hypothyroidism (45%), nausea (33%), and proteinuria (32%). Managing these toxicities is crucial in clinical development [1].
- **Emerging Strategies:** Recent co-clinical research indicates that **lucitanib** (or other FGFR inhibitors) may be most effective when used in **rational combinations**, such as with endocrine therapy and CDK4/6 inhibitors, particularly in tumors without concurrent resistance mutations (e.g., in ESR1 or PIK3CA) [5].

In summary, validation of **FGFR1 amplification by FISH** is a central biomarker for identifying HR+/HER2- metastatic breast cancer patients most likely to respond to **lucitanib**, with **high-level amplification and protein overexpression providing further predictive refinement**.

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To cite this document: Smolecule. [Lucitanib biomarker validation FGFR1 amplification FISH].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548004#lucitanib-biomarker-validation-fgfr1-amplification-fish>]

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**Address:** Ontario, CA 91761, United States

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